methyl (3-ethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at the 3-position and a methyl ester group at the 1-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-ethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethyl group at the 3-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Pyrazole-3-ethanol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (3-ethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-methyl-1H-pyrazol-1-yl)acetate
- Ethyl (3-ethyl-1H-pyrazol-1-yl)acetate
- Methyl (3-phenyl-1H-pyrazol-1-yl)acetate
Uniqueness
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the ethyl group at the 3-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .
Biological Activity
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving pyrazole derivatives. The synthesis typically involves the reaction of ethyl acetoacetate with hydrazine derivatives, leading to the formation of pyrazole rings that can be further modified to introduce ester functionalities.
Biological Activity Overview
The biological activities of this compound and its derivatives have been investigated in several studies. Key findings include:
- Anti-inflammatory Activity :
- Analgesic Properties :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR in pyrazolone derivatives:
Case Studies
Several case studies highlight the biological relevance of this compound:
Case Study 1: Anti-inflammatory Effects
In a controlled study, various pyrazolone derivatives were tested for their anti-inflammatory properties. This compound exhibited comparable or superior inhibition rates against inflammatory markers when compared to established non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, supporting its potential as an antimicrobial agent.
Properties
IUPAC Name |
methyl 2-(3-ethylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-4-5-10(9-7)6-8(11)12-2/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGDMQOHMJCROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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